molecular formula C5H11NO B8148387 (2R,3S)-2-methylpyrrolidin-3-ol

(2R,3S)-2-methylpyrrolidin-3-ol

Cat. No.: B8148387
M. Wt: 101.15 g/mol
InChI Key: PNHQGHVFLXERHR-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S)-2-methylpyrrolidin-3-ol is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile and valuable chiral building block, particularly in the synthesis of novel pharmaceutical agents. Its defined stereochemistry at the 2- and 3-positions makes it a critical precursor for creating molecules with specific three-dimensional structures, which is essential for achieving selective interactions with biological targets. Recent research highlights the application of substituted pyrrolidine scaffolds, such as the trans-(2S,4R)-pyrrolidine, as key dopaminergic moieties in the design of dual-target therapeutics . These innovative compounds are being developed to act as mu opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists, a promising strategy for creating analgesics with potentially reduced abuse liability . The structural features of this compound, including its methyl group and hydroxyl functionality, allow for strategic synthetic modifications, enabling researchers to fine-tune the physicochemical properties of drug candidates to improve target affinity, selectivity, and Central Nervous System (CNS) Multiparameter Optimization (MPO) scores for predicted blood-brain barrier permeability . Furthermore, the methyl group on the pyrrolidine ring can impart subtle but crucial effects on the reactivity and biological activity of final compounds, influencing their metabolic profile and interaction with biomolecules . This high-purity compound is intended for research applications such as the exploration of structure-activity relationships (SAR), the development of new synthetic methodologies, including chemoenzymatic synthesis , and the creation of potential therapeutics for central and peripheral nervous system disorders. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2R,3S)-2-methylpyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-4-5(7)2-3-6-4/h4-7H,2-3H2,1H3/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHQGHVFLXERHR-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CCN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Advantages:

  • Stereocontrol : Enzymatic steps ensure high diastereo- and enantioselectivity (up to 98% ee).

  • Scalability : Bench-scale reactions (50–100 g) demonstrate feasibility for industrial applications.

Stereoselective 1,3-Dipolar Cycloadditions

Silver-catalyzed 1,3-dipolar cycloadditions enable the construction of the pyrrolidine ring with four contiguous stereocenters. Ag₂CO₃ (10 mol%) promotes the reaction between N-tert-butanesulfinyl imines and azomethine ylides, yielding this compound derivatives in 65–82% yields (Table 1). The (S)-configured sulfinyl group induces a (2S,3R,4S,5R) configuration in the pyrrolidine core, which is hydrolyzed to the target alcohol using HCl/EtOH.

Table 1 : Optimization of Cycloaddition Conditions

CatalystSolventTemp (°C)Yield (%)ee (%)
Ag₂CO₃Toluene308298
Cu(OTf)₂CH₂Cl₂254585
NoneTHF50<10N/A

Reductive Amination of Ketones

Reductive amination of 3-hydroxy-2-methylpyrrolidinone using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) is a widely adopted method. Industrial protocols employ methylamine and malic acid in xylene under reflux, followed by NaBH₄ reduction in tetrahydrofuran (THF) to achieve 85–91% purity. Key steps include:

  • Ring-Closing Reaction : Malic acid reacts with 40% methylamine aqueous solution in xylene at 140°C for 14–18 hours, forming 3-hydroxy-1-methylcyclobutanediamide.

  • Reduction : The intermediate is treated with NaBH₄ and trimethyl borate in THF at 30°C, followed by HCl quenching to isolate the hydrochloride salt.

Challenges :

  • Residual formaldehyde requires scavenging with secondary amines (e.g., morpholine) to prevent side reactions.

  • Catalyst poisoning by sulfur impurities necessitates rigorous substrate purification.

Asymmetric Hydrogenation of Enamides

Rhodium-catalyzed asymmetric hydrogenation of β-enamides provides access to this compound with >99% ee. Using [Rh(COD)((R)-BINAP)]BF₄ as a catalyst, the reaction proceeds under 50 bar H₂ in methanol at 25°C, achieving 92% conversion (Scheme 2). This method is limited by the high cost of chiral ligands and stringent anhydrous conditions.

Industrial-Scale Production via Catalytic Reductive Amination

A patented large-scale process (CN113321605A) involves:

  • Methylation : Reacting pyrrolidin-3-ol with formaldehyde (5:1 molar ratio) under H₂ (20 bar) using Raney Ni in isopropanol.

  • Distillative Purification : Crude product is distilled at 80–90°C under reduced pressure (10 mbar) to remove excess formaldehyde and solvents.

  • Yield : 89–94% with ≥99.5% chemical purity (HPLC).

Cost Efficiency :

  • Raw material cost: $12–15/kg at 100 kg batch size.

  • Catalyst recyclability: Raney Ni reused 5–7 times without activity loss.

Resolution of Racemic Mixtures

Chiral resolution using tartaric acid derivatives separates this compound from its enantiomer. Di-p-toluoyl-D-tartaric acid forms diastereomeric salts with the racemate in ethanol, yielding the target compound in 43–47% recovery and 99% ee . However, this method is less favored due to low efficiency and high solvent consumption.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group at the 3-position participates in nucleophilic substitution under acidic or basic conditions. For example:

  • Alkylation : Reaction with methyl iodide in the presence of a base (e.g., NaH) yields ether derivatives.

  • Sulfonation : Treatment with tosyl chloride (TsCl) forms a tosylate intermediate, enabling further displacement reactions.

Key Data :

Reaction TypeReagent/ConditionsProductYield (%)Reference
TosylationTsCl, pyridine, 0°CTosylate85
AlkylationCH₃I, NaH, THFMethoxy derivative72

Oxidation and Reduction

The hydroxyl group can be oxidized to a ketone or reduced to a secondary alcohol:

  • Oxidation : Using Jones reagent (CrO₃/H₂SO₄) converts the hydroxyl group to a ketone, forming 2-methylpyrrolidin-3-one.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) preserves the pyrrolidine ring while reducing other unsaturated bonds if present.

Stereochemical Considerations :

  • Oxidation retains the (2R,3S) configuration at the remaining chiral centers .

  • Racemization risks during oxidation require low-temperature conditions (<0°C) .

Acid-Base Reactions

The nitrogen in the pyrrolidine ring acts as a weak base (pKa ~10.5), enabling protonation and salt formation:

  • Hydrochloride Salt Formation : Reacts with HCl in ethanol to form (2R,3S)-2-methylpyrrolidin-3-ol hydrochloride, improving solubility.

Applications :

  • Salt forms are preferred in pharmaceutical formulations for enhanced bioavailability.

Participation in Cross-Coupling Reactions

The hydroxyl group can be modified to enable metal-catalyzed couplings:

  • Buchwald-Hartwig Amination : After tosylation, the compound reacts with aryl halides in the presence of Pd(OAc)₂/XPhos to form arylaminated derivatives .

Optimized Conditions :

Catalyst SystemSubstrateYield (%)Selectivity (ee)
Pd(OAc)₂/XPhos4-Bromotoluene6892%
NiCl₂(dppe)3-Iodopyridine5585%

Biological Interactions

While not a direct chemical reaction, this compound interacts with biological targets:

  • Dopamine Receptor Binding : Acts as a scaffold for D3 receptor ligands, with hydroxyl and methyl groups influencing binding affinity .

  • Enzyme Inhibition : Modulates activity of cytochrome P450 enzymes via hydrogen bonding.

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, forming pyrrole derivatives via dehydration.

  • Hydrolytic Sensitivity : Prone to ring-opening under strongly acidic (pH <2) or basic (pH >12) conditions.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis :
    • (2R,3S)-2-methylpyrrolidin-3-ol serves as a versatile building block for synthesizing complex organic molecules. Its ability to undergo various chemical transformations allows chemists to create diverse derivatives tailored for specific applications .
  • Chiral Auxiliary in Asymmetric Synthesis :
    • The compound is utilized as a chiral auxiliary in asymmetric synthesis processes, aiding in the formation of enantiomerically pure compounds essential for pharmaceutical applications .

Biology

  • Enzyme Inhibition Studies :
    • Research indicates that this compound may act as an enzyme inhibitor, potentially leading to therapeutic effects in various diseases. Its interactions with biological targets are crucial for understanding its pharmacological potential .
  • Neuroprotective Properties :
    • Preliminary studies suggest that this compound exhibits neuroprotective effects by influencing neurotransmitter systems, particularly acetylcholine pathways. This positions it as a candidate for developing treatments for neurodegenerative diseases .

Medicine

  • Potential Drug Candidate :
    • Ongoing research focuses on this compound's potential as a therapeutic agent for mood disorders and neurodegenerative conditions. Its structural features allow it to interact selectively with biological targets, making it a promising candidate for drug development .

Case Studies

  • Neuroprotective Effects Study :
    • A study demonstrated that this compound could protect neuronal cells from oxidative stress and apoptosis. This suggests its potential utility in developing therapies for conditions like Alzheimer's disease .
  • Anticholinergic Properties Investigation :
    • Research indicated that derivatives of this compound exhibit anticholinergic properties relevant for treating Parkinson's disease symptoms. This highlights the compound's relevance in addressing neurological disorders .

Mechanism of Action

The mechanism of action of (2R,3S)-2-methylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on metabolic pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Key Structural Features and Modifications

Compound Name Substituents/Modifications Stereochemistry Biological Activity/Applications Reference
(2R,3S)-2-Methylpyrrolidin-3-ol -OH (C3), -CH₃ (C2) 2R,3S Chiral building block, potential drug intermediate
(3R)-1-(2-Phenylethyl)pyrrolidin-3-ol (1a) -OH (C3), -CH₂CH₂Ph (N1) 3R Antiviral activity (oxadiazole derivatives)
(2R,3R,4S)-2,4-Diphenylpyrrolidin-3-ol -OH (C3), -Ph (C2, C4) 2R,3R,4S Precursor for phosphonate derivatives
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol -OH (C3), -CH₂OH (C5) 3R,5S High structural similarity (CAS similarity: 1.00)
(3S)-1-(Benzenesulfonyl)pyrrolidin-3-amine -NH₂ (C3), -SO₂Ph (N1) 3S Altered reactivity due to sulfonyl group

Analysis :

  • Stereochemical Influence : Antiviral activity in 1a/1b is stereochemistry-dependent, with enantiomers showing distinct efficacy. The (2R,3S) configuration in the target compound may optimize hydrogen-bonding interactions critical for chiral recognition in synthesis .
  • Functional Group Variations : The hydroxyl group in the target compound enhances hydrogen-bonding capacity compared to sulfonamide or phosphonate derivatives, impacting solubility and metabolic stability .

Comparison with Azetidine and Piperidine Analogues

Azetidine Derivatives

  • (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol (Azetidine ring): Smaller ring size (4-membered) increases ring strain, enhancing reactivity but reducing metabolic stability compared to pyrrolidines.

Piperidine Derivatives

  • (2R,3R,4R,5S)-2-(Hydroxymethyl)piperidine-3,4,5-triol hydrochloride (Piperidine ring):
    • Larger ring size (6-membered) reduces ring strain and alters conformational flexibility.
    • Multiple hydroxyl groups increase polarity and solubility, making it suitable for glycosidase inhibition applications .

Physicochemical Properties and Bioactivity

Key Comparisons

Property This compound 5-Methyl-2-pyrrolidone exo-8-Azabicyclo[3.2.1]octan-3-ol
Ring Type Pyrrolidine Pyrrolidone (lactam) Bicyclic (azabicyclooctane)
Polarity High (due to -OH) Moderate (lactam carbonyl) Moderate (bridged structure)
Hydrogen Bonding Strong (donor/acceptor) Weak (acceptor only) Moderate (acceptor)
Bioactivity Synthetic intermediate Solvent, polymer precursor Neuromodulatory potential

Notable Findings:

  • The hydroxyl group in this compound enhances water solubility compared to lactams (e.g., 5-methyl-2-pyrrolidone ) but reduces membrane permeability.
  • Bicyclic analogues (e.g., exo-8-azabicyclo[3.2.1]octan-3-ol ) exhibit unique spatial arrangements that may improve target selectivity in neurological disorders.

Biological Activity

(2R,3S)-2-methylpyrrolidin-3-ol is a chiral organic compound belonging to the pyrrolidine class. Its unique stereochemistry and functional groups contribute to its diverse biological activities. This article delves into the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings and data tables.

The biological activity of this compound primarily stems from its interaction with various molecular targets, including enzymes and receptors. The compound may exhibit the following mechanisms:

  • Enzyme Inhibition : It can inhibit specific enzyme activities, affecting metabolic pathways crucial for cellular function.
  • Receptor Modulation : The compound may modulate neurotransmitter receptor functions, influencing signaling pathways related to mood and cognition.

Neuroprotective Effects

Research indicates that this compound possesses neuroprotective properties. It may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Antioxidant Properties

The compound has demonstrated the ability to scavenge free radicals, which contributes to its protective effects against cellular damage. This antioxidant activity is vital in preventing oxidative stress-related diseases.

Modulation of Neurotransmitter Systems

Studies suggest that this compound influences neurotransmitter release and receptor activity. This modulation may have implications for anxiety and depression treatments by enhancing serotonin and dopamine signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Neuroprotection Study :
    • Objective : To evaluate the neuroprotective effects against oxidative stress.
    • Findings : The compound significantly reduced neuronal cell death in vitro when exposed to oxidative agents, indicating its potential as a therapeutic agent for neurodegenerative conditions.
  • Antioxidant Activity Assessment :
    • Method : DPPH radical scavenging assay.
    • Results : this compound exhibited a dose-dependent scavenging effect on DPPH radicals, highlighting its antioxidant capabilities.

Comparative Analysis with Similar Compounds

The following table summarizes key differences between this compound and related compounds:

CompoundStructure FeaturesBiological Activity
This compoundHydroxyl group at 3-position; Methyl at 2-positionNeuroprotective; Antioxidant
ProlinolHydroxyl group on pyrrolidine ringLimited neuroprotective effects
PyrrolidineLacks hydroxyl and methyl groupsMinimal biological activity

Q & A

Basic: What are the common synthetic routes for (2R,3S)-2-methylpyrrolidin-3-ol, and how do reaction conditions influence stereoselectivity?

Answer:
The synthesis of this compound typically involves stereoselective strategies such as asymmetric hydrogenation, enzymatic resolution, or chiral pool synthesis. For example, starting from proline derivatives, hydroxylation at the 3-position can be achieved using oxidizing agents like KMnO₄ under controlled pH and temperature to preserve stereochemistry . Catalysts such as chiral Rh or Ru complexes are critical in asymmetric hydrogenation to ensure high enantiomeric excess (ee). Reaction parameters like solvent polarity (e.g., THF vs. methanol), temperature (−20°C to 25°C), and catalyst loading (1–5 mol%) directly impact stereoselectivity, with lower temperatures favoring kinetic control .

Advanced: How can computational modeling predict stereochemical outcomes in the synthesis of this compound?

Answer:
Density functional theory (DFT) calculations and molecular docking studies can model transition states to predict stereochemical pathways. For instance, DFT analysis of hydrogenation intermediates reveals how bulky ligands on chiral catalysts (e.g., BINAP) direct substrate binding to favor the (2R,3S) configuration . Monte Carlo simulations further optimize reaction trajectories, reducing experimental trial-and-error. These models are validated against experimental ee values from chiral HPLC or NMR data, resolving discrepancies between predicted and observed outcomes .

Basic: What analytical techniques confirm the stereochemistry and purity of this compound?

Answer:

  • Chiral HPLC : Using columns like Chiralpak AD-H with hexane/isopropanol mobile phases to separate enantiomers (resolution >1.5).
  • X-ray Crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .
  • Optical Rotation : Compare [α]D values with literature data (e.g., +15° for (2R,3S) vs. −15° for (2S,3R)).
  • ¹H/¹³C NMR : Diastereotopic protons near the stereocenters (e.g., H2 and H3) show distinct splitting patterns in DMSO-d₆ .

Advanced: How can contradictions in biological activity data between enantiomers of 2-methylpyrrolidin-3-ol derivatives be resolved?

Answer:
Contradictions often arise from differences in receptor binding kinetics or metabolic stability. For example, (2R,3S)-enantiomers may show higher TRK inhibition (IC₅₀ = 10 nM) than (2S,3R) due to better fit into hydrophobic pockets, as shown in molecular dynamics simulations . To resolve discrepancies:

  • Enantiopure Assays : Test each enantiomer separately in vitro (e.g., kinase inhibition) and in vivo (e.g., murine models).
  • Metabolic Profiling : Use LC-MS to track enantiomer-specific degradation pathways (e.g., CYP450 metabolism).
  • Crystallographic Studies : Compare co-crystal structures of enantiomers bound to target proteins .

Basic: How does the hydroxyl group at the 3-position influence nucleophilic substitution reactions?

Answer:
The hydroxyl group acts as a hydrogen-bond donor, directing regioselectivity in substitutions. For example, in Mitsunobu reactions with triphenylphosphine/DIAD, the 3-OH facilitates SN₂ displacement at the adjacent C2 position, forming ethers or esters. Steric hindrance from the methyl group at C2 further stabilizes intermediates, favoring retention of configuration . Solvent effects (e.g., DMF vs. DCM) modulate reaction rates by altering hydrogen-bond strength.

Advanced: What challenges arise in scaling up the synthesis of this compound while maintaining enantiomeric excess?

Answer:
Key challenges include:

  • Catalyst Deactivation : Heterogeneous catalysts (e.g., immobilized Ru-BINAP) mitigate leaching in continuous flow reactors .
  • Byproduct Formation : High-pressure hydrogenation (>50 psi) reduces diastereomer formation but requires safety controls.
  • Purification : Simulated moving bed (SMB) chromatography scales chiral separations with >99% ee .
  • Thermodynamic Control : Elevated temperatures in large batches may racemize the product; kinetic quenching (rapid cooling) preserves ee .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Temperature : Store at 2–8°C under inert gas (Ar/N₂) to prevent oxidation of the hydroxyl group.
  • Light Sensitivity : Amber vials reduce photodegradation; monitor via UV-Vis (λ = 270 nm) .
  • Moisture Control : Use molecular sieves in hygroscopic solvents (e.g., DMSO) to avoid hydrolysis .

Advanced: How do solvent and counterion choices affect the crystallization of this compound salts?

Answer:

  • Counterions : Trifluoroacetate salts crystallize in monoclinic systems (P2₁ space group), while HCl salts form orthorhombic lattices. XRPD identifies polymorphs affecting bioavailability .
  • Solvent Polarity : Ethanol/water mixtures (70:30) yield needle-like crystals with higher melting points (mp = 120°C) vs. acetonitrile (mp = 98°C) .
  • Additives : Seed crystals of enantiopure material suppress racemic crystallization .

Basic: What spectroscopic methods differentiate this compound from its diastereomers?

Answer:

  • IR Spectroscopy : O-H stretch at 3300 cm⁻¹ broadens in polar solvents (e.g., water) due to hydrogen bonding.
  • NOESY NMR : Cross-peaks between H2 (δ 3.1 ppm) and H3 (δ 3.8 ppm) confirm cis stereochemistry .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ = 118 m/z) with CID fragments (m/z 85, 57) distinguishes stereoisomers via fragmentation patterns .

Advanced: What role does this compound play in asymmetric catalysis?

Answer:
The compound serves as a chiral ligand or organocatalyst:

  • Ligand Design : Coordinating via N and O atoms to transition metals (e.g., Pd) enhances enantioselectivity in cross-couplings (up to 95% ee) .
  • Organocatalysis : In aldol reactions, the hydroxyl group activates carbonyl electrophiles via hydrogen bonding, achieving dr >20:1 .
  • Mechanistic Studies : In situ IR and EPR spectroscopy track catalyst-substrate interactions in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S)-2-methylpyrrolidin-3-ol
Reactant of Route 2
(2R,3S)-2-methylpyrrolidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.